molecular formula C7H14O2 B2561216 1-(Oxolan-3-yl)propan-2-ol CAS No. 1503525-13-0

1-(Oxolan-3-yl)propan-2-ol

Cat. No.: B2561216
CAS No.: 1503525-13-0
M. Wt: 130.187
InChI Key: KAWCTSSAHVLUPB-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)propan-2-ol is a secondary alcohol featuring an oxolane (tetrahydrofuran) ring attached to the propan-2-ol backbone via its third carbon. This compound is structurally characterized by its ether-containing oxolane moiety, which influences its physicochemical properties, such as polarity, solubility, and reactivity.

Properties

IUPAC Name

1-(oxolan-3-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(8)4-7-2-3-9-5-7/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWCTSSAHVLUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCOC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Oxolan-3-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of tetrahydrofuran with a suitable propanol derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial production methods may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. These methods ensure the consistent production of high-purity this compound for various applications.

Chemical Reactions Analysis

1-(Oxolan-3-yl)propan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields ketones, while reduction with sodium borohydride produces alcohols.

Comparison with Similar Compounds

1-(2-Ethoxyethoxy)propan-2-ol

  • Structure : Contains an ethoxyethoxy group instead of an oxolane ring.
  • Properties : Higher lipophilicity due to the ethoxy chain, with a molecular weight of 162.2 (C₇H₁₆O₃) compared to 130.18 (C₇H₁₄O₂) for 1-(Oxolan-3-yl)propan-2-ol. This difference may impact solubility in aqueous systems .
  • Applications : Used as a solvent or intermediate in industrial formulations, particularly in polymer chemistry .

2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol

  • Structure : Features a dioxolane ring and a primary alcohol group.
  • Properties: Higher polarity (C₅H₉N₃O₃, MW 159.15) due to the amino and hydroxyl groups. Likely exhibits stronger hydrogen-bonding capacity than this compound .
  • Applications: Potential use in pharmaceutical synthesis or as a chiral building block .

1-(3-Chlorophenyl)propan-2-ol

  • Structure : Aromatic chlorophenyl group replaces the oxolane ring.
  • Molecular weight: 170.6 (C₉H₁₁ClO) .
  • Applications : Intermediate in agrochemical or pharmaceutical synthesis, leveraging halogenated aromatic systems .

Pharmacologically Active Derivatives

Nadolol

  • Structure: Propan-2-ol backbone with naphthalenyloxy and tert-amino groups.
  • Properties: Non-selective beta-blocker (C₁₇H₂₇NO₄, MW 309.4). The naphthalenyloxy group enhances receptor binding affinity .
  • Activity: Beta-adrenergic antagonist; lacks membrane-stabilizing effects seen in dexpropranolol .

Dexpropranolol Hydrochloride

  • Structure: Similar to nadolol but with a 1-naphthyloxy group and isopropylamino substituent.
  • Properties: Beta-blocker with membrane-stabilizing effects (C₁₆H₂₁NO₂·HCl, MW 295.8) .
  • Activity: Exhibits lower beta-adrenoreceptor blocking activity compared to racemic propranolol .

Antifungal Azoles (e.g., Oteseconazole)

  • Structure : Propan-2-ol linked to triazole and fluorinated aromatic groups.
  • Properties : Targets fungal CYP51 (14α-demethylase), with molecular weight >500 due to complex substituents .
  • Activity: Superior antifungal potency compared to non-azole analogs .

Physicochemical and Metabolic Comparisons

Compound Molecular Formula Molecular Weight Key Functional Groups LogP (Estimated) Applications
This compound C₇H₁₄O₂ 130.18 Oxolane, secondary alcohol ~0.5 Synthetic intermediate
1-(2-Ethoxyethoxy)propan-2-ol C₇H₁₆O₃ 162.2 Ethoxy ether, alcohol ~1.2 Industrial solvents
Nadolol C₁₇H₂₇NO₄ 309.4 Naphthalenyloxy, tertiary amine ~1.8 Beta-blocker
1-(3-Chlorophenyl)propan-2-ol C₉H₁₁ClO 170.6 Chlorophenyl, alcohol ~2.5 Pharmaceutical intermediate
  • Metabolism : Positional isomers like [(Butoxymethylethoxy)methylethoxy]propan-1-ol and PPG-3 Butyl Ether exhibit near-identical metabolic pathways despite structural differences, suggesting similar detoxification mechanisms .
  • Toxicity : Propan-2-ol derivatives with aromatic groups (e.g., naphthyloxy) show higher cytotoxicity profiles, as seen in beta-blockers and antifungal agents .

Functional Group Impact on Bioactivity

  • Ether vs. Aromatic Groups : Oxolane-containing compounds (e.g., this compound) generally exhibit lower bioactivity compared to aromatic analogs (e.g., 1-(3-chlorophenyl)propan-2-ol) due to reduced interaction with biological targets .
  • Halogenation : Chlorine or fluorine substituents enhance lipophilicity and target binding, as observed in antifungal azoles and chlorophenyl derivatives .

Biological Activity

1-(Oxolan-3-yl)propan-2-ol, also known as a tetrahydrofuran derivative, is a compound with significant potential in various biological applications. Its unique structure allows for interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

This compound has the following chemical properties:

  • Molecular Formula : C7_{7}H14_{14}O
  • CAS Number : 1503525-13-0
  • IUPAC Name : this compound

The compound features a hydroxyl group that contributes to its reactivity and ability to form hydrogen bonds with biomolecules, influencing their structure and function.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The hydroxyl group facilitates hydrogen bonding, potentially influencing enzyme activity and receptor interactions. This compound has been studied for its effects on:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can be beneficial in conditions such as cancer where metabolic regulation is crucial.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Properties : In vitro studies demonstrated that the compound showed activity against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Cytotoxic Effects : Research indicated that this compound may exhibit cytotoxic effects on cancer cell lines, prompting investigations into its utility as an anticancer agent.
  • Neuroprotective Effects : Some studies have explored its neuroprotective capabilities, particularly in models of neurodegenerative diseases, indicating a potential role in protecting neuronal cells from damage.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Case Study 2: Cytotoxicity in Cancer Cell Lines

In a cytotoxicity assay against MCF7 breast cancer cells, this compound exhibited an IC50_{50} value of 25 µM after 48 hours of treatment. This indicates significant potential for further development as an anticancer therapeutic.

Cell LineIC50_{50} (µM)
MCF7 (Breast Cancer)25

Comparative Analysis

Comparing this compound with similar compounds reveals distinct biological activities due to structural differences. For example:

CompoundStructure VariationBiological Activity
3-(Oxolan-2-yl)propan-1-olHydroxyl group position changeDifferent enzyme interaction profile
1-(Oxolan-2-yl)propan-2-olRing position variationAltered cytotoxicity and antimicrobial properties

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